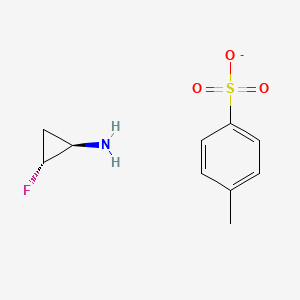![molecular formula C13H13N3O5 B11820265 2-Propenoic acid, 2-cyano-3-[(3-methoxy-4-nitrophenyl)amino]-, ethyl ester](/img/structure/B11820265.png)
2-Propenoic acid, 2-cyano-3-[(3-methoxy-4-nitrophenyl)amino]-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-シアノ-3-[(3-メトキシ-4-ニトロフェニル)アミノ]プロペン酸エチルは、科学および産業のさまざまな分野において重要な用途を持つ、複雑な有機化合物です。この化合物は、シアノ基、メトキシ基、ニトロフェニル基を含む独自の化学構造で知られており、さまざまな化学反応や用途において汎用性の高い分子となっています。
製造方法
合成経路と反応条件
2-シアノ-3-[(3-メトキシ-4-ニトロフェニル)アミノ]プロペン酸エチルの合成は、通常、2-シアノ-3-[(3-メトキシ-4-ニトロフェニル)アミノ]アクリル酸とエタノールを酸性条件下で反応させることにより行われます。この反応は、通常、エステル化プロセスを促進するために高温で行われます。反応は次のように表すことができます。
2-シアノ-3-[(3-メトキシ-4-ニトロフェニル)アミノ]アクリル酸+エタノール→2-プロペン酸、2-シアノ-3-[(3-メトキシ-4-ニトロフェニル)アミノ]-, エチルエステル+水
工業生産方法
工業的な設定では、この化合物の生産には、一貫した品質と収量を確保するために、連続フロー反応器が使用される場合があります。触媒の使用と最適化された反応条件は、合成プロセスの効率を高めることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-cyano-3-[(3-methoxy-4-nitrophenyl)amino]-, ethyl ester typically involves the reaction of 2-cyano-3-[(3-methoxy-4-nitrophenyl)amino]acrylic acid with ethanol under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the esterification process. The reaction can be represented as follows:
2-cyano-3-[(3-methoxy-4-nitrophenyl)amino]acrylic acid+ethanol→2-Propenoic acid, 2-cyano-3-[(3-methoxy-4-nitrophenyl)amino]-, ethyl ester+water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
反応の種類
2-シアノ-3-[(3-メトキシ-4-ニトロフェニル)アミノ]プロペン酸エチルは、次を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応する酸化物を形成するために酸化することができます。
還元: 還元反応は、ニトロ基をアミノ基に変換することができます。
置換: 適切な条件下で、メトキシ基は他の官能基に置き換えることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: パラジウム触媒の存在下での水素ガスや水素化ホウ素ナトリウムなどの還元剤を使用することができます。
置換: 置換反応は、官能基の交換を促進するために、強い塩基または酸の存在を必要とする場合が多いです。
生成される主な生成物
酸化: ニトロ誘導体の形成。
還元: アミノ誘導体の形成。
置換: 使用される試薬に応じて、さまざまな置換誘導体の形成。
科学研究の用途
2-シアノ-3-[(3-メトキシ-4-ニトロフェニル)アミノ]プロペン酸エチルは、科学研究でさまざまな用途があります。
化学: より複雑な有機分子の合成のための構成要素として使用されます。
生物学: 抗菌作用や抗がん作用を含む潜在的な生物学的活性について調査されています。
医学: 医薬品開発における潜在的な使用や医薬品中間体としての使用について検討されています。
産業: 反応性官能基のために、ポリマー、コーティング、接着剤の製造に使用されています。
科学的研究の応用
2-Propenoic acid, 2-cyano-3-[(3-methoxy-4-nitrophenyl)amino]-, ethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive functional groups.
作用機序
2-シアノ-3-[(3-メトキシ-4-ニトロフェニル)アミノ]プロペン酸エチルの作用機序には、さまざまな分子標的や経路との相互作用が含まれます。この化合物の官能基は、さまざまな化学反応に参加し、生物学的経路や分子間相互作用に影響を与えることができます。たとえば、ニトロ基はアミノ基を形成するために還元を受けることができ、その後、生物学的分子と相互作用し、治療効果をもたらす可能性があります。
類似化合物との比較
類似化合物
- 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester
- 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester
- Methacrylic acid, ethyl ester
独自性
2-シアノ-3-[(3-メトキシ-4-ニトロフェニル)アミノ]プロペン酸エチルは、幅広い反応性と潜在的な用途を提供する官能基の組み合わせのために、独自性を持っています。シアノ基、メトキシ基、ニトロフェニル基の存在は、他の類似化合物とは異なり、化学合成や生物学的研究のためのユニークな機会を提供します。
特性
分子式 |
C13H13N3O5 |
|---|---|
分子量 |
291.26 g/mol |
IUPAC名 |
ethyl 2-cyano-3-(3-methoxy-4-nitroanilino)prop-2-enoate |
InChI |
InChI=1S/C13H13N3O5/c1-3-21-13(17)9(7-14)8-15-10-4-5-11(16(18)19)12(6-10)20-2/h4-6,8,15H,3H2,1-2H3 |
InChIキー |
NRQPVMLWPJGDOY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=CNC1=CC(=C(C=C1)[N+](=O)[O-])OC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester](/img/structure/B11820183.png)


![N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonate](/img/structure/B11820194.png)

![1-Piperidinecarboxylic acid, 3-[(methoxymethylamino)carbonyl]-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B11820207.png)

![5-Chlorobenzo[d]oxazole-2-carbaldehyde oxime](/img/structure/B11820214.png)
![N-[(5-nitro-1,3-benzoxazol-2-yl)methylidene]hydroxylamine](/img/structure/B11820220.png)
![(Z)-3-(Dimethylamino)-1-[4-methyl-2-(methylamino)thiazol-5-yl]prop-2-en-1-one](/img/structure/B11820221.png)




